molecular formula C16H20Si B11955366 Benzyl(3-phenylpropyl)silane CAS No. 195141-19-6

Benzyl(3-phenylpropyl)silane

Cat. No.: B11955366
CAS No.: 195141-19-6
M. Wt: 240.41 g/mol
InChI Key: MNCNDHROMQQLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C16H20Si. It is characterized by the presence of a benzyl group and a 3-phenylpropyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(3-phenylpropyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of alkenes with silanes. For instance, the reaction between benzyl chloride and 3-phenylpropylsilane in the presence of a catalyst such as platinum or palladium can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzyl(3-phenylpropyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl(3-phenylpropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(3-phenylpropyl)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Phenylsilane
  • Diphenylsilane
  • Triphenylsilane
  • Trichlorosilane

Comparison: Benzyl(3-phenylpropyl)silane is unique due to the presence of both benzyl and 3-phenylpropyl groups, which confer distinct chemical properties. Compared to other silanes, it offers a balance of reactivity and stability, making it suitable for a variety of applications. Its ability to participate in both hydrosilylation and nucleophilic substitution reactions sets it apart from simpler silanes .

Properties

CAS No.

195141-19-6

Molecular Formula

C16H20Si

Molecular Weight

240.41 g/mol

IUPAC Name

benzyl(3-phenylpropyl)silane

InChI

InChI=1S/C16H20Si/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14,17H2

InChI Key

MNCNDHROMQQLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC[SiH2]CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.